7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
7-Ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a fused heterocyclic compound featuring a pyrimido-thiazine scaffold substituted with ethyl, methyl, oxo, and o-tolyl carboxamide groups. The compound’s reactivity and properties are inferred from analogs discussed below.
Properties
IUPAC Name |
7-ethyl-8-methyl-N-(2-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-14-12(3)19-18-21(17(14)23)9-13(10-24-18)16(22)20-15-8-6-5-7-11(15)2/h5-8,13H,4,9-10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIKVIJQCCBTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a member of the pyrimidine family, known for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, with a focus on its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The synthetic route often includes the formation of the tetrahydropyrimidine core followed by the introduction of the thiazine moiety. Detailed methodologies can be found in recent literature where similar compounds have been synthesized using techniques such as microwave-assisted synthesis and solvent-free conditions to enhance yields and reduce reaction times .
Key Structural Features:
- Pyrimidine Core : The presence of a pyrimidine ring is crucial for its biological activity.
- Thiazine Moiety : This contributes to its pharmacological profile by enhancing interactions with biological targets.
- Substituents : The ethyl and o-tolyl groups play significant roles in modulating the compound's solubility and reactivity.
Biological Activity
The biological activity of 7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide has been evaluated in various studies:
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For example, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that this compound could reduce viability in cancerous cells by targeting specific signaling pathways involved in tumor growth .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to interact with enzymes such as thymidine kinase and dihydroorotate dehydrogenase, which are vital in nucleotide synthesis pathways. Inhibition of these enzymes can lead to reduced proliferation of cancer cells and has implications in chemotherapeutic strategies .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar pyrimidine derivatives have shown efficacy against various bacterial strains and fungi. The mechanism is believed to involve interference with nucleic acid synthesis or disruption of cellular membrane integrity .
Case Studies
-
Case Study on Anticancer Properties :
A study conducted on a series of pyrimidine derivatives reported that compounds structurally related to 7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7). The study highlighted the importance of substituent variation on biological activity. -
Enzyme Interaction Study :
A kinetic study assessed the inhibition of thymidine kinase by related pyrimidine compounds. Results indicated that modifications at the 6-position significantly enhanced inhibitory activity compared to unmodified analogs.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrimido Oxazine Derivatives
- Compound 3 (2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile): Key Features: Methylthio group at position 8 acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or phenols) . Comparison: The target compound’s ethyl and methyl groups at positions 7 and 8 likely reduce electrophilicity compared to the methylthio group in Compound 3. The o-tolyl carboxamide may enhance steric hindrance, affecting binding interactions.
Thiazolo[3,2-a]pyrimidine Derivatives
- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate: Crystallography: Pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å), with a dihedral angle of 80.94° between fused thiazole and benzene rings .
Tetrahydroimidazo[1,2-a]pyridines
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate: Substituents: Nitrophenyl and cyano groups enhance electron-withdrawing effects, influencing reactivity .
Reactivity and Functionalization
- Electrophilic Reactivity: Compound 3’s methylthio group undergoes nucleophilic substitution with amines/phenols . The target compound lacks such a leaving group but may react via its carboxamide (e.g., hydrolysis to carboxylic acid).
- Cyclization Potential: Adjacent cyano and thiomethyl groups in Compound 3 enable cyclization to polycyclic systems . The target compound’s ethyl and methyl groups limit this pathway.
Structural-Activity Insights :
- Electron-withdrawing groups (e.g., nitro, cyano) enhance antimicrobial activity in analogs . The target compound’s o-tolyl carboxamide may improve hydrogen-bonding interactions with biological targets.
Q & A
Q. How to ensure reproducibility in multi-step syntheses across labs?
- Methodological Answer : Publish detailed protocols with reaction monitoring data (e.g., TLC R values, HPLC traces). specifies recrystallization solvents (ethyl acetate-ethanol, 3:2) and H-atom refinement parameters (riding model with U = 1.2–1.5U), critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
